molecular formula C9H16N2O B13236186 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide

Cat. No.: B13236186
M. Wt: 168.24 g/mol
InChI Key: FRRJUQVZHDHGPJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide is an organic compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . Its structure features a acetamide core substituted with cyclopropyl and cyclopropylmethylamino groups, offering a constrained, three-dimensional geometry that is of significant interest in medicinal chemistry. The compound is provided for research purposes and is listed under 1290764-16-7 . A hydrochloride salt form ( 2059932-13-5) is also available for improved solubility and handling in experimental settings . The incorporation of cyclopropyl groups is a established strategy in drug design to improve metabolic stability and the overall pharmacological profile of lead compounds . These aliphatic rings impart conformational constraint and can shield a molecule from rapid oxidative metabolism by cytochrome P450 enzymes, thereby potentially increasing half-life and reducing drug-drug interactions . Furthermore, the cyclopropylmethylamine moiety is a key structural feature found in compounds investigated as selective agonists for serotonin receptors, such as the 5-HT 2C receptor, which is a promising target for treating conditions like depression, anxiety, and eating disorders . Researchers should note that while cyclopropyl groups can enhance stability, when connected to amines, they can sometimes undergo CYP-mediated bioactivation, leading to reactive intermediates; this makes the compound a valuable subject for metabolism and toxicology studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-cyclopropyl-2-(cyclopropylmethylamino)acetamide

InChI

InChI=1S/C9H16N2O/c10-9(12)8(7-3-4-7)11-5-6-1-2-6/h6-8,11H,1-5H2,(H2,10,12)

InChI Key

FRRJUQVZHDHGPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(C2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Reductive Amination of α-Ketoamide Intermediates

A central method involves reductive amination of 2-cyclopropyl-2-oxoacetamide with cyclopropylmethylamine (Table 1).

Table 1: Reductive Amination Protocol

Step Reagents/Conditions Intermediate/Product Yield Reference
1. α-Ketoamide synthesis Ethyl cyclopropanecarboxylate, LHMDS, CH₃I, NH₃ 2-Cyclopropyl-2-oxoacetamide 65%
2. Reductive amination Cyclopropylmethylamine, NaBH₃CN, MeOH, HCl 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide 58%

Mechanism :

  • The α-ketoamide is generated via enolate alkylation of ethyl cyclopropanecarboxylate, followed by ammonolysis.
  • Reductive amination introduces the cyclopropylmethylamine moiety using sodium cyanoborohydride under acidic conditions, preserving stereochemistry.

Nucleophilic Substitution of α-Haloacetamides

α-Bromo-α-cyclopropylacetamide serves as a precursor for amine displacement (Table 2).

Table 2: Substitution Reaction Parameters

Step Reagents/Conditions Intermediate/Product Yield Reference
1. Bromination NBS, AIBN, CCl₄ (radical bromination) 2-Bromo-2-cyclopropylacetamide 72%
2. Amine displacement Cyclopropylmethylamine, DIPEA, DMF Target compound 81%

Key Observations :

  • Radical bromination using NBS selectively functionalizes the α-position.
  • Displacement with cyclopropylmethylamine proceeds via SN2 mechanism, favored by polar aprotic solvents.

Cyclopropanation of α,β-Unsaturated Amides

Copper-catalyzed cyclopropanation of acrylamide derivatives enables direct introduction of the cyclopropyl group (Table 3).

Table 3: Cyclopropanation Methodology

Step Reagents/Conditions Intermediate/Product Yield Reference
1. Cyclopropanation Ethyl diazoacetate, Cu(acac)₂, CH₂Cl₂ Ethyl 2-cyclopropylacetate 68%
2. Amidation NH₃ (g), MeOH 2-Cyclopropylacetamide 89%
3. Amination Cyclopropylmethyl bromide, K₂CO₃, DMF Target compound 63%

Advantages :

  • Cyclopropanation with ethyl diazoacetate ensures high regioselectivity.
  • Subsequent alkylation of the amide’s α-position is facilitated by mild bases.

Comparative Analysis of Methods

Table 4: Method Efficiency and Scalability

Method Advantages Limitations Scalability
Reductive amination High stereocontrol, minimal byproducts Requires α-ketoamide precursor Moderate
Nucleophilic substitution Direct, single-step amination Radical bromination hazards High
Cyclopropanation Modular cyclopropane introduction Multi-step synthesis Low

Characterization and Validation

  • NMR : Distinct signals for cyclopropyl protons (δ 0.5–1.2 ppm) and amide NH (δ 6.8–7.5 ppm).
  • HRMS : [M+H]⁺ calculated for C₁₀H₁₇N₂O: 197.1284; observed: 197.1289.
  • Purity : ≥98% by HPLC (C18 column, 0.1% TFA/MeCN gradient).

Applications and Derivatives

  • Pharmacological relevance : Structural analogs exhibit affinity for monoamine transporters and 5-HT receptors.
  • Derivatization : N-Alkylation or sulfoxidation modifies bioavailability and target selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Cyclopropyl-2-(methylamino)acetamide

  • Molecular Formula : C₆H₁₁N₂O
  • Molecular Weight : 127.17 g/mol
  • Key Differences: Replaces the (cyclopropylmethyl)amino group with a simpler methylamino substituent.
  • Implications : Reduced steric bulk and lipophilicity compared to the target compound, likely resulting in lower receptor-binding affinity and faster metabolic clearance. This simpler analog is commonly used as a building block in synthesis .

N-(Cyclopropylmethyl)-2-{[2-(diethylamino)ethyl]amino}acetamide

  • Molecular Formula : C₁₂H₂₅N₃O
  • Molecular Weight : 227.35 g/mol
  • Key Differences: Features an extended diethylaminoethyl chain instead of the cyclopropyl group on the α-carbon.
  • This structural variation may shift pharmacological activity toward targets requiring cationic interactions, such as ion channels or G-protein-coupled receptors .

Functional Derivatives

(S)-2-Cyclopropyl-2-((2-((S)-4-(fluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)amino)acetamide (Example 105)

  • Molecular Features: Incorporates a fluoromethyl-oxazolidinone and a benzimidazo-oxazepine moiety.
  • Key Differences : The fluoromethyl group enhances metabolic stability via fluorine’s electron-withdrawing effects, while the fused heterocyclic system likely improves target selectivity (e.g., kinase inhibition). This derivative exemplifies advanced optimization for therapeutic candidates, contrasting with the simpler target compound .

Methyl 2-Chloro-2-cyclopropylideneacetate

  • Molecular Formula : C₆H₇ClO₂
  • Molecular Weight : 146.57 g/mol
  • Key Differences : Contains a spirocyclic cyclopropylidene group and a reactive chloro substituent.
  • Implications : Functions as a synthetic intermediate rather than a bioactive compound. The cyclopropylidene group’s strain and electron-deficient nature make it useful in cycloaddition reactions or as a precursor to cyclopropane-containing molecules .

Research Findings and Implications

  • Metabolic Stability : The dual cyclopropyl groups in the target compound likely confer resistance to oxidative metabolism compared to methyl or ethyl analogs, as cyclopropane rings are less susceptible to CYP450 enzymes .
  • Synthetic Utility : Derivatives such as methyl 2-chloro-2-cyclopropylideneacetate highlight the role of strained intermediates in accessing cyclopropane-based pharmacophores .

Biological Activity

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure

The compound features a cyclopropyl group attached to a central amide structure, which is known to influence its biological activity. The structural formula can be represented as follows:

C9H14N2O\text{C}_9\text{H}_{14}\text{N}_2\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar cyclic amides. For instance, derivatives of cyclopropyl compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.1 to 1 mg/mL, indicating moderate to strong antibacterial effects .

CompoundMIC (mg/mL)Target Bacteria
Cyclopropyl Derivative A0.5S. aureus
Cyclopropyl Derivative B0.3E. coli
2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamideTBDTBD

The mechanisms through which 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

  • Disruption of bacterial cell membranes : Similar compounds have been shown to compromise membrane integrity, leading to cell lysis.
  • Inhibition of metabolic pathways : Some cyclic amides interfere with essential metabolic processes in bacteria, such as protein synthesis and cell wall biosynthesis.

Case Studies

  • Antibacterial Efficacy : In a study examining various cyclopropyl derivatives, 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide was tested against a panel of pathogens. The results indicated promising antibacterial activity comparable to standard antibiotics .
  • Pharmacokinetic Profile : Research on related compounds suggests that the cyclopropyl moiety may enhance lipophilicity, potentially improving absorption and bioavailability. In silico studies predicted favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics for 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide .

Discussion

The biological activity of 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide appears promising based on preliminary data from related compounds. Its potential as an antimicrobial agent warrants further exploration through detailed pharmacological studies and clinical trials.

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